2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
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Overview
Description
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound containing nitrogen atoms. . The compound is characterized by its unique structure, which includes a pyrido and benzodiazepine ring system.
Preparation Methods
The synthesis of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the condensation of aromatic amines with ketones. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with concentrated sulfuric acid in butanol, followed by refluxing at 80°C for three hours . The reaction mixture is then cooled, filtered, and washed with acetone to yield the desired product with high purity .
Chemical Reactions Analysis
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of various substituted derivatives
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as reduced stomach acid secretion and antiemetic properties .
Comparison with Similar Compounds
2-Methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific ring structure and its high affinity for muscarinic receptors. Similar compounds include:
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: Shares a similar core structure but lacks the methyl group at the 2-position.
11-substituted 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones: These derivatives have various substitutions at the 11-position, which can alter their pharmacological properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
114368-10-4 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-methyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H11N3O/c1-8-6-7-11-12(14-8)15-10-5-3-2-4-9(10)13(17)16-11/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI Key |
DBDHTERUDQUZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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